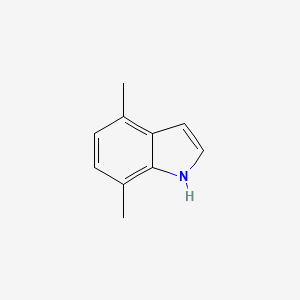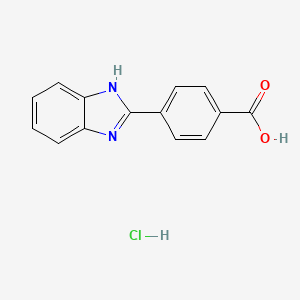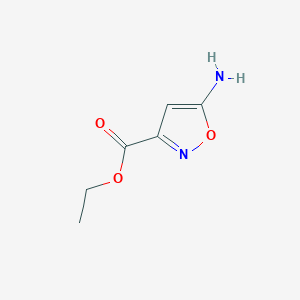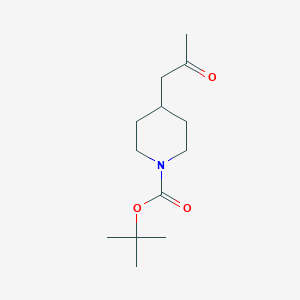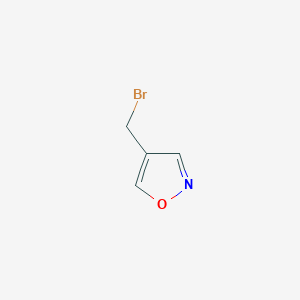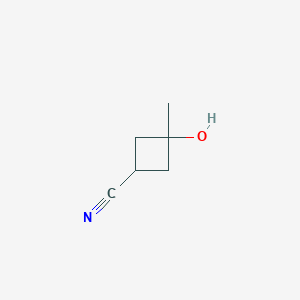![molecular formula C7H4BrNS B1340213 2-溴噻吩并[2,3-c]吡啶 CAS No. 756477-36-8](/img/structure/B1340213.png)
2-溴噻吩并[2,3-c]吡啶
描述
2-Bromothieno[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by a fused bicyclic ring system consisting of a thieno ring and a pyridine ring, with a bromine atom attached at the second position. The presence of both sulfur and nitrogen atoms in the ring system contributes to its distinctive chemical properties and reactivity .
科学研究应用
2-Bromothieno[2,3-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
Target of Action
The primary target of 2-Bromothieno[2,3-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
2-Bromothieno[2,3-c]pyridine interacts with GRK2 by mimicking ATP, the energy currency of the cell . This compound fits into the ATP binding site of GRK2, inhibiting its activity . The inhibition of GRK2 leads to changes in GPCR signaling, which can have various effects depending on the specific GPCR and the cellular context .
Biochemical Pathways
The inhibition of GRK2 by 2-Bromothieno[2,3-c]pyridine affects the GPCR signaling pathways . GPCRs are involved in numerous biochemical pathways, including those related to immune response, neurotransmission, cell growth, and more . Therefore, the inhibition of GRK2 can have wide-ranging effects on these pathways .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability
Result of Action
The result of 2-Bromothieno[2,3-c]pyridine’s action is the inhibition of GRK2, leading to altered GPCR signaling . This can have various molecular and cellular effects, depending on the specific GPCR and the cellular context . For example, it could potentially affect immune response, neurotransmission, or cell growth .
生化分析
Biochemical Properties
2-Bromothieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is G protein-coupled receptor kinase 2 (GRK2). The interaction between 2-Bromothieno[2,3-c]pyridine and GRK2 involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various signaling pathways that are regulated by GRK2, leading to potential therapeutic applications in diseases where GRK2 is implicated .
Additionally, 2-Bromothieno[2,3-c]pyridine has been shown to interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and function of the target proteins, further highlighting the compound’s versatility in biochemical research .
Cellular Effects
The effects of 2-Bromothieno[2,3-c]pyridine on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways involved in cell survival and proliferation. This effect is mediated through the inhibition of GRK2 and other kinases, leading to altered gene expression and activation of apoptotic pathways .
In addition to its pro-apoptotic effects, 2-Bromothieno[2,3-c]pyridine can also influence cellular metabolism. By modulating the activity of enzymes involved in metabolic pathways, the compound can alter the levels of key metabolites and affect cellular energy production. This can have downstream effects on cell growth, differentiation, and overall function .
Molecular Mechanism
At the molecular level, 2-Bromothieno[2,3-c]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the target enzyme. This binding can occur through various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibition of enzyme activity can lead to downstream effects on cellular signaling pathways and gene expression .
Furthermore, 2-Bromothieno[2,3-c]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromothieno[2,3-c]pyridine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromothieno[2,3-c]pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to the compound can lead to cumulative effects on cellular processes. For example, long-term treatment with 2-Bromothieno[2,3-c]pyridine has been associated with sustained inhibition of GRK2 activity, resulting in persistent changes in cell signaling and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 2-Bromothieno[2,3-c]pyridine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound has been shown to exert therapeutic effects by modulating enzyme activity and cellular signaling pathways without causing significant toxicity .
At higher doses, 2-Bromothieno[2,3-c]pyridine can induce adverse effects, including toxicity and organ damage. These toxic effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress . Therefore, careful consideration of dosage is essential when evaluating the compound’s potential therapeutic applications.
Metabolic Pathways
2-Bromothieno[2,3-c]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biochemical properties and contribute to the overall effects of the compound on cellular function.
Additionally, 2-Bromothieno[2,3-c]pyridine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and affect cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of 2-Bromothieno[2,3-c]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Once inside the cell, 2-Bromothieno[2,3-c]pyridine can interact with binding proteins that facilitate its distribution to different cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Bromothieno[2,3-c]pyridine is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals .
For example, 2-Bromothieno[2,3-c]pyridine can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, the compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The specific localization of 2-Bromothieno[2,3-c]pyridine can have significant implications for its biochemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve the desired substitution. Another approach involves the reaction of pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide, followed by purification to obtain the final product .
Industrial Production Methods
Industrial production methods for 2-Bromothieno[2,3-c]pyridine are designed to be efficient and cost-effective. These methods often utilize readily available reagents and aim to minimize the number of steps involved in the synthesis. The use of high-yield reactions and scalable processes is crucial for industrial applications .
化学反应分析
Types of Reactions
2-Bromothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrobromic acid, hydrogen peroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thieno[2,3-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
相似化合物的比较
2-Bromothieno[2,3-c]pyridine can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromopyridine: Contains a single pyridine ring with a bromine atom, offering different chemical properties and uses.
Thieno[3,2-c]pyridine: A structural isomer with the thieno ring fused at a different position, leading to variations in chemical behavior and applications .
属性
IUPAC Name |
2-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCWAYSRWHURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478179 | |
| Record name | 2-bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756477-36-8 | |
| Record name | 2-bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)
